![molecular formula C17H24BrNO4 B6086035 ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate CAS No. 4177-73-5](/img/structure/B6086035.png)
ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate, also known as ALD-52, is a synthetic compound that belongs to the class of lysergamides. It is a derivative of LSD, which is a potent hallucinogenic drug. ALD-52 has been studied extensively in the scientific community due to its potential therapeutic effects and its use as a research chemical.
Mechanism of Action
Ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate acts on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It is believed to produce its hallucinogenic effects by altering the activity of these receptors, resulting in changes in perception, mood, and thought.
Biochemical and Physiological Effects
ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiratory rate. It also alters brain activity, leading to changes in consciousness, perception, and mood.
Advantages and Limitations for Lab Experiments
Ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate has several advantages as a research chemical, including its similarity to LSD and its potential therapeutic effects. However, it also has limitations, such as its potential for abuse and the lack of research on its long-term effects.
Future Directions
There are several future directions for research on ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate, including:
1. Investigating its potential therapeutic effects for the treatment of anxiety, depression, and addiction.
2. Studying its mechanism of action and how it produces its hallucinogenic effects.
3. Exploring its potential as a tool for understanding the brain and consciousness.
4. Developing new compounds based on ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate that may have improved therapeutic properties and reduced side effects.
Conclusion
ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate is a synthetic compound that has been extensively studied in the scientific community due to its potential therapeutic effects and its use as a research chemical. Its mechanism of action involves altering the activity of serotonin receptors in the brain, leading to changes in perception, mood, and thought. While it has several advantages as a research chemical, it also has limitations and potential for abuse. There are several future directions for research on ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate, including investigating its therapeutic effects, studying its mechanism of action, and developing new compounds based on its structure.
Synthesis Methods
The synthesis of ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl piperidine-4-carboxylate in the presence of a reducing agent. The resulting product is purified through various methods, such as column chromatography and recrystallization.
Scientific Research Applications
Ethyl 1-(2-bromo-4,5-dimethoxybenzyl)-4-piperidinecarboxylate has been used in scientific research to investigate its potential therapeutic effects, such as its ability to treat anxiety, depression, and addiction. It has also been used to study the mechanism of action of LSD and other hallucinogenic compounds.
properties
IUPAC Name |
ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-4-23-17(20)12-5-7-19(8-6-12)11-13-9-15(21-2)16(22-3)10-14(13)18/h9-10,12H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUHNWUDZGTMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362397 |
Source
|
Record name | Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate | |
CAS RN |
4177-73-5 |
Source
|
Record name | Ethyl 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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